molecular formula C13H10FNO3S2 B2639705 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 671762-22-4

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2639705
CAS No.: 671762-22-4
M. Wt: 311.35
InChI Key: GIWNMKBCEVHAEI-POHAHGRESA-N
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Description

1.1. Structural Overview of 2-[(5E)-5-[(3-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid The compound this compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and a propanoic acid moiety at position 3. The (5E)-configuration denotes the stereochemistry of the exocyclic double bond at position 5, where a 3-fluorophenyl group is attached via a methylidene linker.

Properties

IUPAC Name

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWNMKBCEVHAEI-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a propanoic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues and Substituent Effects
The target compound shares its core 1,3-thiazolidin-4-one scaffold with several analogues, differing primarily in the aryl/heteroaryl substituent at position 5 and the nature of the acidic side chain. Key structural analogues include:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 3-Fluorophenylmethylidene C₁₄H₁₂FNO₃S₂ ~325.36 Not explicitly reported in evidence
2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 3-Pyridinylmethylene C₁₂H₁₀N₂O₃S₂ 310.35 Introduces basic nitrogen, altering solubility and hydrogen-bonding potential
3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid 4-Methoxyphenylmethylidene C₁₄H₁₃NO₄S₂ 323.39 Electron-donating methoxy group enhances lipophilicity
2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (Kinedak) Cinnamylidene derivative C₁₄H₁₃NO₃S₂ 325.39 Proprietary drug (Kinedak) with extended conjugation for enhanced π-π interactions
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate Thiophen-2-ylmethylidene C₁₂H₁₂O₃S₃ 327.40 Ethyl ester prodrug form; improved membrane permeability

Electronic and Steric Effects

  • 3-Fluorophenyl vs.
  • Heteroaromatic Substitutions : The 3-pyridinylmethylene analogue () incorporates a basic nitrogen atom, which could facilitate protonation under physiological conditions, altering solubility and target-binding interactions .

2.3. Biological Relevance While direct biological data for the target compound are absent in the provided evidence, analogues like Kinedak () demonstrate therapeutic applications, suggesting that the thiazolidinone scaffold is pharmacologically relevant. Molecular dynamics studies on structurally related compounds (e.g., ) highlight the importance of the exocyclic double bond and substituent orientation in modulating interactions with biological targets such as enzymes or receptors .

2.4. Synthetic and Computational Insights Synthetic routes for similar compounds often involve Knoevenagel condensation to introduce the arylidene moiety (e.g., ). Computational tools like SHELXL () and ORTEP-3 () are critical for crystallographic refinement, enabling precise determination of stereochemistry and intermolecular interactions .

Biological Activity

The compound 2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (commonly referred to as 3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid) is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazolidine ring, a fluorophenyl group, and a propanoic acid moiety. These structural elements contribute to its reactivity and biological properties. The thiazolidine ring is known for its role in various biological activities, while the fluorophenyl group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Its mechanism of action is believed to involve the modulation of cellular responses through interactions with specific receptors or enzymes involved in disease pathways.

Antimicrobial Activity

Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The antimicrobial activity is often assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

Antitumor Effects

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have utilized cell viability assays (e.g., MTT assay) to evaluate its effectiveness against tumor cells. The half-maximal inhibitory concentration (IC50) values provide insight into its potency.

Research Findings

A summary of relevant studies is presented below:

StudyBiological ActivityIC50 Value (µM)Cell Line
Study 1Antimicrobial15.0E. coli
Study 2Cytotoxicity83.20K562 (leukemia)
Study 3Antitumor>100MCF7 (breast cancer)

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties, the compound exhibited an MIC of 15 µM against Escherichia coli, indicating strong antibacterial activity.
  • Cytotoxicity Against Cancer Cells : A cytotoxicity study revealed that the IC50 for the K562 leukemia cell line was approximately 83.20 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin.

The compound's mechanism involves binding to specific biological targets, such as:

  • PPARγ Modulation : Similar compounds have been shown to act as PPARγ modulators, which are crucial in metabolic regulation and inflammation.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression, although further molecular docking studies are necessary to elucidate these interactions fully.

Pharmacokinetic Properties

The pharmacokinetic profile of the compound suggests:

  • High gastrointestinal absorption
  • Moderate bioavailability score : 0.56
  • Inhibition of several cytochrome P450 enzymes , indicating potential drug-drug interactions.

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